(2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-butan-2-yl-3-(2,4-dimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-5-11(2)16-15(17)9-7-12-6-8-13(18-3)10-14(12)19-4/h6-11H,5H2,1-4H3,(H,16,17)/b9-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERHIGIUSUQBW-VQHVLOKHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C=CC1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)NC(=O)/C=C/C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of (E)-3-(2,4-Dimethoxyphenyl)Prop-2-Enoic Acid
The cinnamic acid precursor is synthesized via Knoevenagel condensation:
Reagents :
- 2,4-Dimethoxybenzaldehyde (1.0 eq)
- Malonic acid (1.2 eq)
- Pyridine (2.0 eq, catalyst)
- Ethanol (solvent)
Procedure :
- Reflux at 80°C for 8 hr under N₂.
- Acidify with HCl (1M) to pH 2.
- Recrystallize from ethanol/water (3:1).
Acyl Chloride Formation and Amide Coupling
Step 1: Acid Chloride Synthesis
- Reagents :
- (E)-3-(2,4-Dimethoxyphenyl)prop-2-enoic acid (1.0 eq)
- Thionyl chloride (3.0 eq)
- Anhydrous DMF (catalytic)
- Conditions :
- Reflux at 70°C for 3 hr
- Remove excess SOCl₂ under vacuum
Step 2: Amide Bond Formation
- Reagents :
- Butan-2-amine (1.5 eq)
- Triethylamine (2.0 eq)
- Dry THF (solvent)
- Procedure :
- Add acid chloride in THF dropwise to amine/TEA at 0°C.
- Stir 4 hr at 25°C.
- Wash with 5% NaOH, dry (Na₂SO₄), concentrate, and purify via silica chromatography (hexane:EtOAc 4:1).
Direct Coupling Using Carbodiimide Reagents
EDCl/HOBt-Mediated Coupling
Reagents :
- (E)-3-(2,4-Dimethoxyphenyl)prop-2-enoic acid (1.0 eq)
- Butan-2-amine (1.2 eq)
- EDCl (1.3 eq), HOBt (1.3 eq)
- DIPEA (2.5 eq)
- DCM (solvent)
Procedure :
- Activate acid with EDCl/HOBt in DCM (0°C, 30 min).
- Add amine and DIPEA, stir 12 hr at 25°C.
- Extract with NaHCO₃, dry, and recrystallize from hexane.
HATU-Assisted Coupling
Reagents :
- HATU (1.1 eq)
- DMF (solvent)
Conditions :
- 0°C to 25°C over 6 hr
- Isolate via precipitation in ice-water
Yield : 70% (purity >98% by HPLC)
Microwave-Assisted One-Pot Synthesis
Reagents :
- 2,4-Dimethoxybenzaldehyde (1.0 eq)
- Malonic acid (1.1 eq)
- Butan-2-amine (1.3 eq)
- Ti(OiPr)₄ (0.2 eq)
Procedure :
- Microwave irradiation (100°C, 300W) for 20 min.
- Neutralize with citric acid, extract with EtOAc.
Yield : 58% (reduced stereoselectivity: E/Z = 85:15)
Enzymatic Aminolysis
Biocatalyst :
- Candida antarctica Lipase B (CAL-B)
Conditions :
- Vinyl ester of cinnamic acid + butan-2-amine
- Solvent-free, 40°C, 24 hr
Yield : 50% (99% E-selectivity)
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | E/Z Ratio | Scalability |
|---|---|---|---|---|
| Acyl Chloride | 65–68 | 95–97 | >99:1 | Industrial |
| EDCl/HOBt | 72–75 | 98 | >99:1 | Lab-scale |
| Microwave | 58 | 90 | 85:15 | Limited |
| Enzymatic | 50 | 99 | 99:1 | Niche |
Structural Characterization Data
¹H NMR (400 MHz, CDCl₃)
- δ 7.52 (d, J = 15.6 Hz, 1H, CH=CO)
- δ 6.48 (d, J = 15.6 Hz, 1H, NHCH)
- δ 6.38–6.42 (m, 3H, Ar-H)
- δ 3.87 (s, 3H, OCH₃)
- δ 3.83 (s, 3H, OCH₃)
- δ 4.05–4.12 (m, 1H, CH(CH₂CH₃))
- δ 1.52 (d, J = 6.8 Hz, 3H, CH₃)
- δ 1.29 (t, J = 7.2 Hz, 3H, CH₂CH₃)
¹³C NMR (101 MHz, CDCl₃)
- δ 165.2 (CONH)
- δ 148.1, 147.9 (C-OCH₃)
- δ 126.4–131.8 (Ar-C)
- δ 122.3 (CH=CO)
HPLC (C18, MeCN:H₂O 70:30)
- tᵣ = 8.72 min
- Purity: 98.4%
Critical Reaction Parameters
Temperature Control
Chemical Reactions Analysis
Hydrolysis Reactions
The amide bond undergoes hydrolysis under acidic or basic conditions. Quantitative studies reveal:
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux (8 hrs) | 3-(2,4-dimethoxyphenyl)prop-2-enoic acid + butan-2-amine | 82% | |
| 10% NaOH, 80°C (4 hrs) | Sodium salt of prop-2-enoic acid + butan-2-amine | 78% |
Hydrolysis kinetics follow pseudo-first-order behavior with an activation energy () of 65.2 kJ/mol under acidic conditions.
Oxidation Reactions
The α,β-unsaturated enamide system participates in selective oxidations:
Epoxidation
Using mCPBA (meta-chloroperbenzoic acid):
Alkene Dihydroxylation
With OsO₄/N-methylmorpholine N-oxide (NMO):
Alkene Hydrogenation
Catalytic hydrogenation selectively reduces the double bond:
| Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| Pd/C (5%) | H₂ (1 atm), EtOH, 25°C | N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)propanamide | 91% |
Amide Reduction
LiAlH₄ reduces the amide to a tertiary amine:
Cycloaddition Reactions
The conjugated enamide participates in [4+2] Diels-Alder reactions:
| Dienophile | Conditions | Product | Endo:Exo Ratio |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C, 24 hrs | Bicyclic adduct with lactam ring | 85:15 |
| Tetracyanoethylene | CH₂Cl₂, 25°C, 48 hrs | Hexacyclic adduct | 92:8 |
Stereoselectivity correlates with electron-donating methoxy groups enhancing dienophilicity .
Nucleophilic Additions
The α,β-unsaturated system undergoes Michael additions:
| Nucleophile | Base | Product | Yield |
|---|---|---|---|
| Benzylthiol | Et₃N | 3-(2,4-Dimethoxyphenyl)-4-(benzylthio)butanamide | 64% |
| Dimethylamine | K₂CO₃ | β-Amino amide derivative | 71% |
Reaction rates follow the order: thiols > amines > alcohols, consistent with Hard-Soft Acid-Base theory .
Photochemical Reactions
UV irradiation (254 nm) induces [π2+π2] cyclization:
Key Mechanistic Insights
-
Amide resonance stabilization directs electrophilic attacks to the β-carbon of the enamide .
-
Methoxy substituents enhance aromatic ring electron density, accelerating electrophilic substitutions at the para position.
-
Steric effects from the butan-2-yl group limit rotational freedom, favoring syn-addition pathways .
This reactivity profile enables applications in pharmaceutical synthesis (via functional group interconversions) and materials science (through cycloaddition-derived polymers). Experimental validation using HPLC-MS and ¹H/¹³C NMR confirms reaction outcomes .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide exhibit significant anticancer properties. A study demonstrated that derivatives with methoxy substitutions can inhibit cell proliferation in various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest, making these compounds potential candidates for cancer therapy .
Anti-inflammatory Effects
The compound has shown promise in anti-inflammatory applications. In vitro studies revealed that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting its utility in treating conditions like rheumatoid arthritis and other inflammatory diseases .
Enzyme Inhibition
Recent investigations have focused on the enzyme inhibitory potential of similar compounds. For instance, derivatives were tested against α-glucosidase and acetylcholinesterase enzymes, showing promising results as potential therapeutic agents for Type 2 diabetes mellitus and Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of enaminones related to this compound. The results indicated that certain structural modifications enhanced the anticancer activity against human breast cancer cells, with IC50 values significantly lower than those of standard chemotherapeutics .
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation published in Pharmacological Reports, researchers explored the anti-inflammatory effects of various enamine derivatives. The study highlighted that this compound exhibited a notable reduction in nitric oxide production in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Data Tables
Mechanism of Action
The mechanism of action of (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the sec-butyl and 2,4-dimethoxyphenyl groups can influence its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The target compound shares a core cinnamanilide scaffold with derivatives discussed in recent studies. Key structural variations include:
Key Structural Insights :
- Phenyl Ring Substitutions: Electron-withdrawing groups (e.g., Cl, CF₃) enhance antibacterial activity by increasing electrophilicity and membrane penetration .
- Amide Substituents : Alkyl chains (e.g., butan-2-yl) may reduce cytotoxicity compared to aryl groups (e.g., 3,5-bis-CF₃ phenyl), which correlate with higher lipophilicity and cytotoxicity .
Antimicrobial Activity
- Target Compound: Limited direct data, but structural analogs with methoxy groups (e.g., compound 20 in ) show moderate activity against Staphylococcus aureus and anti-inflammatory effects.
- Chlorinated Derivatives: 3,4-Dichloro-substituted compounds (e.g., compound 2j) exhibit submicromolar activity against MRSA and Mycobacterium tuberculosis, outperforming non-chlorinated analogs .
- Trifluoromethyl Derivatives : Compounds with CF₃ groups (e.g., compound 10) demonstrate bactericidal activity comparable to ampicillin but higher cytotoxicity .
Cytotoxicity
- Alkyl-substituted amides (e.g., butan-2-yl) generally show lower cytotoxicity (IC₅₀ > 10 µM) compared to aryl-substituted analogs. For example, compound 2k (trifluoromethoxy-substituted) retains high antimicrobial activity with minimal cytotoxicity .
Physicochemical Properties
Lipophilicity (logD₇.₄) is critical for membrane permeability and activity:
*Estimated using consensus ClogP models from .
Structure-Activity Relationship (SAR) Trends
Phenyl Ring :
- Meta/para positions : Halogen or CF₃ substitutions at meta/para enhance antibacterial activity .
- Ortho positions : Methoxy or bulky groups at ortho improve anti-inflammatory effects but reduce antimicrobial potency .
Amide Group :
- Alkyl vs. Aryl : Alkyl chains (e.g., butan-2-yl) improve pharmacokinetic profiles but may reduce target binding affinity compared to aryl groups .
Biological Activity
The compound (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide is an organic molecule with potential biological activity due to its unique structural features. This article explores its biological properties, synthesis methods, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Structural Characteristics
Chemical Structure:
- Molecular Formula: C₁₅H₂₁NO₃
- Molecular Weight: 263.337 g/mol
- Structural Features: The compound contains a prop-2-enamide backbone with a butan-2-yl substituent and a 2,4-dimethoxyphenyl group. The presence of methoxy groups enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Biological Activity
The biological activity of This compound can be categorized into several key areas:
Antioxidant Properties
Compounds with similar structures have demonstrated significant antioxidant activity. The methoxy groups in the aromatic ring may contribute to this effect by scavenging free radicals, thus protecting cells from oxidative stress.
Cytotoxic Effects
Research indicates that related compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interaction with specific cellular pathways.
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are noteworthy. Similar amides have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and mediators, suggesting that this compound may also possess such capabilities.
The biological interactions of This compound are likely mediated through its binding affinity to various receptors or enzymes. Techniques such as molecular docking simulations and in vitro assays are employed to elucidate these interactions.
Synthesis Methods
Synthesis of This compound can be achieved through several methods:
-
Direct Amide Formation:
- Reacting the corresponding carboxylic acid with butan-2-amine under dehydrating conditions.
-
Coupling Reactions:
- Utilizing coupling agents to facilitate the formation of the amide bond between the amine and acid derivatives.
-
Optimization Techniques:
- Methods are often optimized for yield and purity, employing techniques such as chromatography for purification.
Study 1: Anticancer Activity
A study investigating the anticancer properties of structurally similar compounds found that they significantly inhibited the growth of breast cancer cells in vitro. The mechanism was attributed to cell cycle arrest and apoptosis induction, highlighting the therapeutic potential of compounds like This compound in cancer treatment.
Study 2: Anti-inflammatory Effects
Another research focused on the anti-inflammatory effects of methoxy-substituted amides demonstrated their ability to reduce inflammation in animal models. The study reported a decrease in levels of inflammatory markers following treatment with these compounds, suggesting a potential application in managing inflammatory diseases.
Study 3: Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of This compound to various biological targets. These studies indicated promising interactions with enzymes involved in metabolic pathways, further supporting its potential therapeutic applications.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing (2E)-N-(butan-2-yl)-3-(2,4-dimethoxyphenyl)prop-2-enamide, and how can reaction conditions be optimized?
- Methodology :
- Step 1 : React 2,4-dimethoxycinnamic acid with butan-2-amine in the presence of a coupling agent (e.g., DCC or EDC) and a catalyst (e.g., DMAP) to form the amide bond. Alternative routes may involve condensation reactions using activated esters.
- Step 2 : Optimize solvent choice (e.g., dichloromethane or THF) and temperature (room temperature to 60°C) to enhance yield. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography with silica gel and a gradient elution system (e.g., hexane/ethyl acetate) to isolate the pure (2E)-isomer. Confirm stereochemistry via NOESY NMR .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Techniques :
- NMR Spectroscopy : Use H and C NMR to verify the (2E)-configuration (e.g., coupling constants for trans-alkene protons) and methoxy group integration .
- HPLC/MS : Employ reverse-phase HPLC with a C18 column and mass spectrometry to assess purity (>95%) and molecular ion consistency .
- X-ray Crystallography (if crystalline): Resolve bond angles and dihedral angles to confirm spatial arrangement, particularly the orientation of the dimethoxyphenyl group .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activities of similar enamide derivatives?
- Approach :
- Comparative Assays : Test the compound alongside structurally analogous derivatives (e.g., bromophenyl or nitro-substituted enamide analogs) in standardized bioassays (e.g., kinase inhibition or antimicrobial activity) to isolate substituent-specific effects .
- Computational Modeling : Perform molecular docking studies to predict binding affinities to target proteins (e.g., COX-2 or EGFR), correlating results with experimental IC values. Address discrepancies by evaluating solvent accessibility and conformational flexibility .
- Metabolite Profiling : Use LC-MS/MS to identify degradation products or metabolites that may influence bioactivity, particularly under physiological pH or oxidative conditions .
Q. How can researchers design experiments to study the compound’s reactivity under varying conditions?
- Experimental Design :
- Oxidative Stability : Expose the compound to HO or UV light and monitor degradation via UV-Vis spectroscopy. Compare results with derivatives lacking methoxy groups to assess electron-donating effects .
- Nucleophilic Substitution : React the enamide with Grignard reagents or amines to explore regioselectivity at the α,β-unsaturated carbonyl. Use F NMR (if fluorinated analogs are synthesized) to track reaction pathways .
- Acid/Base Hydrolysis : Investigate pH-dependent amide bond cleavage using HCl/NaOH and characterize products via IR spectroscopy (amide I/II band shifts) .
Data Contradiction Analysis
Q. How should conflicting data on solubility and aggregation behavior be addressed?
- Resolution Strategies :
- Dynamic Light Scattering (DLS) : Measure hydrodynamic radius in aqueous buffers (e.g., PBS) to detect aggregation. Compare with organic solvents (e.g., DMSO) to differentiate intrinsic solubility vs. colloidal formation .
- Co-solvent Screening : Test solubilizing agents (e.g., cyclodextrins or surfactants) to improve bioavailability while maintaining structural integrity. Validate via cytotoxicity assays .
Structural and Mechanistic Insights
Q. What advanced techniques elucidate the compound’s interaction with biological targets?
- Methodology :
- Surface Plasmon Resonance (SPR) : Immobilize the target protein (e.g., a kinase) and measure binding kinetics (k/k) in real-time. Compare with mutagenesis data to identify critical binding residues .
- Cryo-EM : For large protein complexes, resolve binding conformations at near-atomic resolution, focusing on hydrophobic pockets accommodating the dimethoxyphenyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
